![molecular formula C13H11FN2O4 B1394291 [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 1225134-66-6](/img/structure/B1394291.png)
[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Descripción general
Descripción
[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is a useful research compound. Its molecular formula is C13H11FN2O4 and its molecular weight is 278.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
It’s known that the interaction of a compound with its targets often results in changes in the biochemical pathways within the cell .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 27824 , which could potentially influence its bioavailability.
Result of Action
A compound with a similar structure, 2n1hia, has been found to inhibit osteoclast differentiation by suppressing cathepsin k expression . This suggests that [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid could potentially have similar effects.
Action Environment
Environmental factors such as temperature, moisture, soil microbe, and soil type could affect the rate of degradation of similar compounds . These factors could potentially influence the action, efficacy, and stability of this compound.
Actividad Biológica
The compound [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is a pyridazin derivative that has garnered attention for its potential biological activities. Its unique structure, featuring a fluorine atom and a methoxy group, suggests possible interactions with biological systems that could lead to therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Basic Information
- Molecular Formula : CHF NO
- Molecular Weight : 278.24 g/mol
- CAS Number : 1246073-97-1
Structural Features
The compound features a pyridazin ring with substituents that may influence its pharmacological properties. The presence of the 2-fluoro and 4-methoxy groups is significant for its activity profile.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Some studies suggest that derivatives can inhibit enzymes such as butyrylcholinesterase, which is relevant in neurodegenerative diseases .
- Modulation of Cytokine Production : Similar compounds have shown potential in modulating cytokine levels, indicating possible immunomodulatory effects .
Case Studies and Research Findings
- Neuroprotective Effects :
- Anticancer Activity :
- Anti-inflammatory Properties :
Data Table of Biological Activities
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid has been documented in several studies. The compound can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. For instance, a study demonstrated the synthesis of various pyridazinone derivatives, including this compound, which were evaluated for biological activity against cancer cell lines such as HCT116 (colon carcinoma) .
Anticancer Properties
One of the most significant applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of pyridazinone exhibit anti-proliferative effects on various cancer cell lines. In particular, compounds similar to this compound have shown promising results in inhibiting the growth of colon cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. The structural features that contribute to its biological activity could also play a role in modulating inflammatory pathways, although more research is needed to elucidate these effects comprehensively.
The ongoing research into this compound presents numerous opportunities for further exploration:
- Optimization of Synthesis : Developing more efficient synthetic routes could enhance yield and purity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in vivo.
- Mechanistic Studies : Investigating the detailed mechanisms behind its biological activities could lead to the development of more targeted therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid?
- Methodology :
- Core pyridazinone formation : Start with cyclocondensation of appropriate dihydrazides or diketones to form the pyridazinone ring.
- Substituent introduction : Introduce the 2-fluoro-4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, depending on halogen availability .
- Acetic acid side chain attachment : Use alkylation with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in refluxing methanol), followed by hydrolysis with NaOH/HCl to yield the carboxylic acid .
- Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography. Final purity (>95%) can be confirmed via HPLC .
Q. How is the compound characterized structurally?
- Methodology :
- 1H/13C NMR : Assign peaks for the pyridazinone ring (δ 6.5–8.5 ppm for aromatic protons), methoxy group (δ ~3.8 ppm), and acetic acid moiety (δ ~4.2 ppm for CH₂ and ~12.5 ppm for COOH) .
- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- Elemental analysis : Validate C, H, N, and S composition .
- X-ray crystallography (if applicable): Resolve crystal structure to confirm regiochemistry and hydrogen bonding .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodology :
- Enzyme inhibition assays : Test against kinases or phosphodiesterases (e.g., PDE4) using fluorogenic substrates .
- Cellular viability assays : Use MTT or resazurin in cancer/immune cell lines to assess cytotoxicity (IC₅₀) .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., formyl peptide receptors) .
Q. How is purity and stability assessed under laboratory conditions?
- Methodology :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
- Stability testing : Store at room temperature (per ICH guidelines) and monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace fluorine with chlorine, vary methoxy position) and compare bioactivity .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with targets (e.g., PDE4 or FPR1) .
- Pharmacophore modeling : Identify critical functional groups (e.g., pyridazinone carbonyl, acetic acid) using MOE or Discovery Studio .
Q. What strategies mitigate low yields during acetic acid side-chain attachment?
- Methodology :
- Optimize alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to enhance reactivity .
- Purification : Employ recrystallization (ethanol/water) or preparative HPLC to isolate the product from ester intermediates .
Q. How are contradictory bioactivity data resolved across studies?
- Methodology :
- Assay standardization : Replicate experiments using identical cell lines (e.g., THP-1 for inflammation studies) and buffer conditions .
- Meta-analysis : Compare logP, solubility, and protein binding data to explain potency variations .
Q. What computational tools predict metabolic pathways and metabolite toxicity?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism, highlighting potential hydroxylation or demethylation sites .
- Metabolite identification : Simulate phase I/II metabolism with StarDrop or GLORYx .
Q. How is regioselectivity ensured during pyridazinone ring functionalization?
- Methodology :
Propiedades
IUPAC Name |
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4/c1-20-8-2-3-9(10(14)6-8)11-4-5-12(17)16(15-11)7-13(18)19/h2-6H,7H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBLODFBZBHAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.